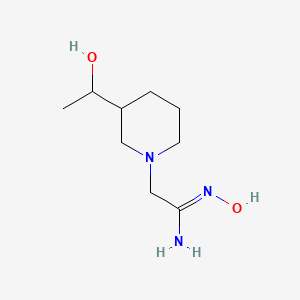
(Z)-N'-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is a complex organic compound that features a piperidine ring substituted with a hydroxyethyl group and an acetimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using suitable alkylating agents.
Formation of the Acetimidamide Moiety: The acetimidamide group can be formed by reacting the intermediate with hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features.
Medicine
In medicinal chemistry, (Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is investigated for its potential therapeutic properties, including its role as an inhibitor or activator of specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and acetimidamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The piperidine ring provides structural stability and enhances binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxyethyl)piperazine: This compound features a piperazine ring with a hydroxyethyl group, similar to the piperidine ring in (Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide.
Imidazole Derivatives: Compounds containing imidazole rings share some structural similarities and are used in various applications, including medicinal chemistry and material science.
Uniqueness
(Z)-N’-hydroxy-2-(3-(1-hydroxyethyl)piperidin-1-yl)acetimidamide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyethyl and acetimidamide groups provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H19N3O2 |
|---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
N'-hydroxy-2-[3-(1-hydroxyethyl)piperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C9H19N3O2/c1-7(13)8-3-2-4-12(5-8)6-9(10)11-14/h7-8,13-14H,2-6H2,1H3,(H2,10,11) |
InChI-Schlüssel |
RPFQNNLYRYPHBG-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C1CCCN(C1)C/C(=N/O)/N)O |
Kanonische SMILES |
CC(C1CCCN(C1)CC(=NO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















